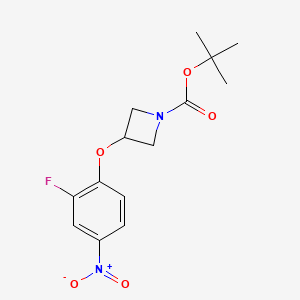

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

Overview

Description

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 2-fluoro-4-nitrophenol with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures (around 0°C) to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The azetidine ring can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted phenoxy derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxo derivatives of the azetidine ring.

Scientific Research Applications

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenoxy ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The azetidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both fluoro and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Biological Activity

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications, supported by relevant research findings and case studies.

- Molecular Formula : C14H17FN2O5

- Molecular Weight : 312.29 g/mol

- CAS Number : 250371-89-2

The compound features a tert-butyl group and a nitrophenoxy moiety, which are significant for its biological activity. The presence of the fluorine atom is also noteworthy, as halogenated compounds often exhibit enhanced pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitrophenol with an azetidine derivative in the presence of suitable bases and solvents, such as tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields, often exceeding 90% under controlled temperatures and inert atmospheres.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 2.8 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 5.0 | Inhibits proliferation |

The compound has shown to induce apoptosis in MCF-7 cells, with flow cytometry revealing increased caspase-3/7 activity, indicating a mechanism involving programmed cell death . Additionally, it has been noted that the presence of electron-withdrawing groups like nitro enhances the compound's cytotoxicity .

Mechanistic Insights

Mechanistic studies suggest that the compound interacts with specific cellular targets involved in cancer progression. For instance, it appears to modulate pathways related to p53 signaling, which is crucial for cell cycle regulation and apoptosis induction . The structural features of this compound facilitate strong hydrophobic interactions with target proteins, enhancing its binding affinity .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Study on MCF-7 Cells : A recent investigation assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 4.5 µM, with evidence of apoptosis through increased expression of pro-apoptotic markers .

- Comparative Analysis with Doxorubicin : In comparative studies, this compound exhibited superior cytotoxicity compared to doxorubicin against several cancer cell lines, suggesting its potential as a more effective therapeutic agent .

- In Vivo Studies : Preliminary in vivo studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer. Early results indicate promising bioavailability and tumor reduction rates .

Properties

IUPAC Name |

tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKIVRDTFMBBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.